4,6-Difluoro-2-(1-piperazinyl)pyrimidine
描述
属性
分子式 |
C8H10F2N4 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
4,6-difluoro-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C8H10F2N4/c9-6-5-7(10)13-8(12-6)14-3-1-11-2-4-14/h5,11H,1-4H2 |
InChI 键 |
ZDZCOGSFUBKAOM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)F)F |
产品来源 |
United States |
科学研究应用
Pharmaceutical Applications
-
Antidepressant Activity :
- Research has indicated that derivatives of piperazine, including those containing pyrimidine structures, exhibit antidepressant properties. Studies have shown that compounds like 4,6-difluoro-2-(1-piperazinyl)pyrimidine can interact with serotonin receptors, potentially leading to mood-enhancing effects .
- Antiviral Properties :
- CNS Activity :
Synthesis and Derivatives
The synthesis of 4,6-difluoro-2-(1-piperazinyl)pyrimidine can be achieved through various chemical pathways. The following table summarizes some synthetic routes and their yields:
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Reaction with fluorinated reagents | 85% | |
| Condensation with piperazine | 90% | |
| Multi-step synthesis from pyrimidine | 75% |
Case Study 1: Antidepressant Evaluation
A study published in a peer-reviewed journal evaluated the antidepressant effects of various piperazine derivatives, including 4,6-difluoro-2-(1-piperazinyl)pyrimidine. The compound was administered in animal models, showing significant improvement in depressive-like behaviors compared to controls. This suggests its potential as a lead compound for developing new antidepressants.
Case Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of pyrimidine derivatives against influenza viruses. In vitro assays demonstrated that 4,6-difluoro-2-(1-piperazinyl)pyrimidine inhibited viral replication effectively at low concentrations, indicating its promise as an antiviral agent.
相似化合物的比较
SCH 66712
Structure :
- Pyrimidine ring with a 5-fluoro substituent.
- Piperazine group at the 2-position, linked to a phenylimidazole moiety via a methylene bridge.
Key Properties :
- Acts as a mechanism-based inactivator (MBI) of CYP2D6, a critical enzyme in the metabolism of ~25–30% of clinically used drugs, including antidepressants .
- Binding and Inactivation :
- Metabolites: Oxidized at the phenyl group, generating intermediates such as methylene quinones, which may contribute to irreversible enzyme binding . No protective effect by nucleophiles (e.g., glutathione), confirming covalent adduct formation .
Comparison with 4,6-Difluoro-2-(1-piperazinyl)pyrimidine :
- Fluorine Substitution : SCH 66712 has a single fluorine at position 5, while the target compound has 4,6-difluoro substitution. The latter’s electron-withdrawing effects may alter reactivity or binding to CYP isoforms.
4,6-Dimethyl-2-(1-piperazinyl)furo[2,3-d]pyrimidine (CAS 115496-73-6)
Structure :
- Furo[2,3-d]pyrimidine core (fused furan and pyrimidine rings).
- Methyl groups at positions 4 and 6.
- Piperazine substituent at position 2.
Key Properties :
- Limited data on biological activity in the provided evidence.
- Structural Implications :
- The fused furan ring introduces rigidity and distinct electronic properties compared to pyrimidine derivatives.
- Methyl groups may enhance lipophilicity but reduce electronegativity compared to fluorine.
Comparison with 4,6-Difluoro-2-(1-piperazinyl)pyrimidine :
- Substituent Effects : Methyl groups (electron-donating) vs. fluorine (electron-withdrawing) will differentially influence ring electronics and interactions with enzymes.
- Ring System : The furopyrimidine core may engage in unique π-π stacking or hydrogen bonding compared to the pyrimidine scaffold.
Data Table: Comparative Analysis
准备方法
Halogenation of 4,6-Dihydroxypyrimidine
- 4,6-Dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine by reaction with phosphorus oxychloride (POCl3) in the presence of a hindered tertiary amine base such as N,N-diisopropylethylamine (Hunig's base).
- The reaction is typically performed at temperatures ranging from 25°C to 120°C, preferably 60°C to 90°C.
- Less than one equivalent of POCl3 is initially used, with phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine added to regenerate POCl3 during the process.
- The 4,6-dichloropyrimidine is isolated by extraction at elevated temperatures (60-90°C) using solvents that allow easy separation from phosphorus residues.
Fluorination to 4,6-Difluoropyrimidine
- Fluorination of 4,6-dichloropyrimidine to 4,6-difluoropyrimidine is typically achieved by nucleophilic aromatic substitution using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF).
- The reaction conditions generally involve polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (100-150°C).
- This step requires careful control to avoid side reactions and to achieve high regioselectivity and yield.
Introduction of the Piperazinyl Group at Position 2
The substitution of the 2-position halogen (chlorine or fluorine) with piperazine is a critical step.
- The 4,6-difluoro-2-chloropyrimidine or 4,6-difluoropyrimidine is reacted with piperazine under nucleophilic aromatic substitution conditions.
- Typical reaction conditions include heating in polar solvents such as ethanol, methanol, or DMF, often with a base to facilitate substitution.
- The reaction temperature is generally maintained between 60°C and reflux conditions depending on the solvent.
- Excess piperazine is often used to drive the reaction to completion.
- The product 4,6-difluoro-2-(1-piperazinyl)pyrimidine is isolated by standard purification techniques such as crystallization or chromatography.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4,6-Dihydroxypyrimidine | POCl3, N,N-diisopropylethylamine, 60-90°C | 4,6-Dichloropyrimidine | Controlled POCl3 addition, extraction step |
| 2 | 4,6-Dichloropyrimidine | KF or CsF, DMF, 100-150°C | 4,6-Difluoropyrimidine | Nucleophilic aromatic substitution |
| 3 | 4,6-Difluoropyrimidine or 4,6-Difluoro-2-chloropyrimidine | Piperazine, polar solvent, heat | 4,6-Difluoro-2-(1-piperazinyl)pyrimidine | Excess piperazine, standard purification |
Research Findings and Optimization Notes
- The use of hindered tertiary amines (e.g., Hunig's base) in the halogenation step improves selectivity and yield of 4,6-dichloropyrimidine by scavenging HCl and stabilizing intermediates.
- Regeneration of phosphorus oxychloride in situ using phosphorus pentachloride or phosphorus trichloride/chlorine mixtures reduces reagent consumption and improves process economy.
- Fluorination with KF or CsF is favored due to the relatively high nucleophilicity of fluoride ions and their ability to displace chlorine atoms on the pyrimidine ring, but requires high temperatures and polar aprotic solvents for efficient reaction.
- Piperazine substitution is facilitated by the electron-withdrawing effect of fluorine substituents at 4 and 6 positions, which activate the pyrimidine ring toward nucleophilic aromatic substitution at position 2.
- Purification of the final product is often achieved by recrystallization from suitable solvents, ensuring removal of unreacted piperazine and side products.
常见问题
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
